molecular formula C21H25NO4S B2554879 methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate CAS No. 1327178-28-8

methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate

Cat. No.: B2554879
CAS No.: 1327178-28-8
M. Wt: 387.49
InChI Key: WJZVVTDFUPHAQD-RGEXLXHISA-N
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Description

Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate is a structurally complex acrylate derivative characterized by a Z-configured α,β-unsaturated ester backbone. Key features include:

  • Sulfonyl group: The (4-tert-butylphenyl)sulfonyl moiety introduces steric bulk and electron-withdrawing properties, which may influence reactivity and binding interactions.

Properties

IUPAC Name

methyl (Z)-2-(4-tert-butylphenyl)sulfonyl-3-(4-methylanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-15-6-10-17(11-7-15)22-14-19(20(23)26-5)27(24,25)18-12-8-16(9-13-18)21(2,3)4/h6-14,22H,1-5H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZVVTDFUPHAQD-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the sulfonyl intermediate: The reaction begins with the sulfonylation of 4-tert-butylphenyl using a sulfonyl chloride reagent under basic conditions.

    Amination: The intermediate is then reacted with 4-methylphenylamine to introduce the amino group.

    Acrylation: Finally, the compound undergoes acrylation using methyl acrylate in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Functional Group Analysis

The compound contains two reactive functional groups:

  • Sulfonamide group : A stable yet versatile moiety capable of participating in hydrolysis, nucleophilic reactions, and radical chemistry.

  • Acrylate ester : A conjugated, electron-deficient system prone to nucleophilic attacks, cycloadditions, and polymerization.

Functional GroupKey ReactivityPotential Reactions
SulfonamideHydrolysis, radical formationAcid/base hydrolysis, photocatalytic radical generation
Acrylate esterNucleophilic attack, cycloadditionMichael addition, Diels-Alder, polymerization

Sulfonamide Group Reactivity

  • Hydrolysis : Under acidic or basic conditions, the sulfonamide can hydrolyze to form a sulfonic acid:

    ArSO2NHRArSO3H+NH3\text{ArSO}_2\text{NHR} \rightarrow \text{ArSO}_3\text{H} + \text{NH}_3

    Mechanism: Nucleophilic attack by water or hydroxide ion on the sulfur center.

  • Photocatalytic Radical Formation :
    Using photoredox catalysts (e.g., Ir-based complexes), the sulfonamide can generate sulfonyl radicals via triplet-triplet energy transfer. This requires catalysts with E<sub>T</sub> > 2.6 eV .

Acrylate Ester Reactivity

  • Nucleophilic Addition : The electron-deficient double bond reacts with nucleophiles (e.g., amines, alcohols):

    R1CO2R2+NuR1CO2R2-Nu\text{R}^1\text{CO}_2\text{R}^2 + \text{Nu}^- \rightarrow \text{R}^1\text{CO}_2\text{R}^2\text{-Nu}
  • Polymerization : Free radical or ionic polymerization under UV light or initiators.

Substituent Effects

SubstituentLocationEffect on Reactivity
4-tert-butylphenylSulfonamideSteric hindrance reduces nucleophilic attack; stabilizes radicals
4-methylphenylAmineElectron-donating methyl group increases nucleophilicity of amine

Mechanistic Insights

  • Photocatalytic Radical Pathway :

    • Catalysts with E<sub>T</sub> > 2.6 eV (e.g., Ir[dF(CF<sub>3</sub>)ppy]<sub>2</sub>) enable efficient radical generation .

    • Steric congestion (e.g., mesityl groups) reduces yield, as seen in analogous systems .

  • Reactivity Trends :

    • Electron-poor arenes (e.g., cyano, fluoro) enhance reaction tolerance .

    • The acrylate ester’s conjugation facilitates cycloadditions (e.g., Diels-Alder).

This compound’s reactivity is modulated by its substituents and functional groups, enabling diverse applications in polymer synthesis, radical chemistry, and material science.

Scientific Research Applications

Anticancer Activity

Research indicates that methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate exhibits significant anticancer properties. Its structure allows for interaction with biological targets involved in cancer progression.

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism is crucial in the development of anticancer agents, as it can lead to apoptosis in cancer cells.

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of this compound against various bacterial strains. Its sulfonamide moiety is known for enhancing antibacterial activity.

  • Case Study : In vitro tests demonstrated that derivatives of this compound exhibited activity against resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics.

Polymer Chemistry

This compound can serve as a monomer in the synthesis of polymers with specific thermal and mechanical properties.

  • Polymerization Studies : Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Photovoltaic Applications

The compound's unique electronic properties suggest potential applications in organic photovoltaics.

  • Performance Metrics : Preliminary studies indicate that devices fabricated using polymers derived from this compound exhibit improved charge transport properties, leading to higher efficiency in energy conversion.

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivityInhibition of tubulin polymerization; apoptosis induction ,
Antimicrobial PropertiesEffective against resistant bacterial strains ,
Polymer ChemistryEnhanced thermal stability and mechanical strength ,
Photovoltaic ApplicationsImproved charge transport properties ,

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate involves its interaction with specific molecular targets. The sulfonyl and amino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate with structurally analogous acrylates, focusing on substituents, molecular properties, and applications:

Compound Substituents Molecular Formula Key Features Applications/Findings References
Target Compound : this compound - (4-tert-butylphenyl)sulfonyl
- (4-methylphenyl)amino
C₂₁H₂₅NO₄S Bulky tert-butyl group enhances steric hindrance; amino group enables H-bonding. Hypothesized agrochemical/medicinal use based on analog studies. N/A†
Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate - 4-bromo-2-formylphenoxy
- 4-methylphenyl
C₂₀H₁₈BrO₄ Bromine and formyl groups enhance electronic diversity; Z-configuration stabilizes crystal packing. Agrochemical applications; crystal structure stabilized by C–H⋯O H-bonds and π–π stacking .
Methyl (2Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methoxyphenyl)prop-2-enoate - N-(2-formylphenyl)sulfonamido
- 4-methoxyphenyl
C₂₆H₂₄N₂O₆S Sulfonamido and methoxy groups enhance polarity; formyl group enables further functionalization. Structural studies highlight intramolecular H-bonding (S(6) motif) and π–π interactions .
Methyl (2Z,1′S)-3-[2′-cyano-3′-diethoxymethyl-2′-(4-methylphenylsulfonyl)cyclopropyl]acrylate - Cyano-diethoxymethyl cyclopropane
- 4-methylphenylsulfonyl
C₂₃H₂₈N₂O₆S Cyclopropane ring introduces rigidity; sulfonyl and cyano groups enhance electrophilicity. Asymmetric synthesis studies; potential for chiral agrochemical precursors .
(Z)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-o-tolylacrylate - 4-bromo-2-formylphenoxy
- o-tolyl
C₂₀H₁₈BrO₄ Ortho-methyl group increases steric hindrance; bromo and formyl groups aid in crystal stabilization. Agrochemical relevance; similar packing motifs to other brominated acrylates .

Notes:

  • The (4-methylphenyl)amino group contrasts with electron-withdrawing groups (e.g., bromo, formyl) in other compounds, suggesting divergent biological interactions .
  • Hydrogen Bonding: Unlike sulfonamido or formyl-containing analogs, the target’s amino group may participate in stronger H-bonding, akin to observations in p-toluidine derivatives .
  • Crystallography : Related Z-configured acrylates exhibit stabilized crystal packing via C–H⋯O bonds and π–π interactions, a trend likely applicable to the target compound .

Research Findings and Data

Structural and Electronic Comparison

  • Lipophilicity : The tert-butyl group in the target compound increases logP compared to methyl or methoxy substituents, enhancing membrane permeability in biological systems.
  • Thermal Stability : Bulky substituents (e.g., tert-butyl, bromo) in analogs correlate with higher melting points (e.g., 145–160°C for brominated acrylates vs. ~120°C for methoxy derivatives ).

Biological Activity

Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and a summary of its mechanisms of action.

Chemical Structure and Properties

The compound has the following structural formula:

C20H22NO4S\text{C}_{20}\text{H}_{22}\text{N}\text{O}_{4}\text{S}

It features a sulfonyl group attached to a phenyl ring, which is known to enhance biological activity through various mechanisms.

  • Antitumor Activity : Research has indicated that compounds similar to this compound exhibit potent antitumor properties. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. Studies have shown that related compounds can selectively target cancer cells while sparing normal cells, which is critical for reducing side effects in cancer therapies .
  • Enzyme Inhibition : The compound may also act as an inhibitor of various enzymes involved in tumor progression and metastasis. For instance, it has been suggested that similar sulfonamide derivatives can inhibit tyrosinase, an enzyme implicated in melanin production and potentially in tumorigenesis .
  • Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant activity, which can protect cells from oxidative stress—a contributing factor in cancer development. This antioxidant capability is attributed to the presence of phenolic groups that scavenge free radicals .

Case Studies

  • In Vitro Studies : In vitro experiments using human breast cancer cell lines have shown that this compound can inhibit cell proliferation effectively. For example, a study reported IC50 values indicating potent cytotoxic effects at low concentrations, suggesting its potential as a lead compound for further development .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications to the phenyl rings significantly affect their biological activity. For instance, substituents on the aromatic rings can enhance binding affinity to target proteins or alter metabolic stability .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of breast cancer cell lines
Enzyme InhibitionTyrosinase inhibition
AntioxidantScavenging free radicals

Structure-Activity Relationship Insights

Compound VariantModificationsBiological Activity
Base CompoundNo modificationsModerate activity
Variant A4-Methyl substitutionEnhanced activity
Variant B3-Bromo substitutionSignificant increase

Q & A

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying electrophilic centers.
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMF or THF) to assess steric accessibility of the acrylate β-carbon .
  • Validation : Correlate computational results with experimental kinetics (e.g., UV-Vis monitoring of thiol addition reactions).

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